![molecular formula C15H23BrOS B14586955 4-Bromo-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-21-1](/img/structure/B14586955.png)
4-Bromo-2-[(octylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-[(octylsulfanyl)methyl]phenol is an organic compound with the molecular formula C15H23BrOS It is a brominated phenol derivative, where the bromine atom is attached to the benzene ring, and an octylsulfanyl group is attached to the methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(octylsulfanyl)methyl]phenol typically involves the bromination of 2-[(octylsulfanyl)methyl]phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-[(octylsulfanyl)methyl]phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-[(octylsulfanyl)methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the octylsulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: A simpler brominated phenol without the octylsulfanyl group.
2-[(Octylsulfanyl)methyl]phenol: Lacks the bromine atom but contains the octylsulfanyl group.
4-Chloro-2-[(octylsulfanyl)methyl]phenol: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the bromine atom and the octylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications where both functionalities are required.
Eigenschaften
CAS-Nummer |
61151-21-1 |
|---|---|
Molekularformel |
C15H23BrOS |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
4-bromo-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23BrOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChI-Schlüssel |
PVAOHHPQYLPUSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


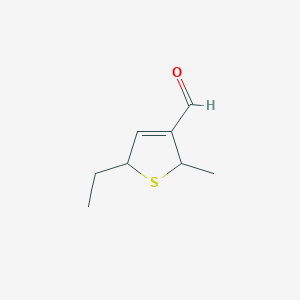
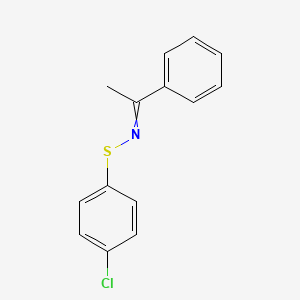
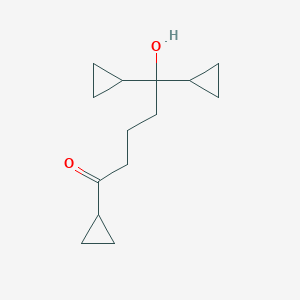
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
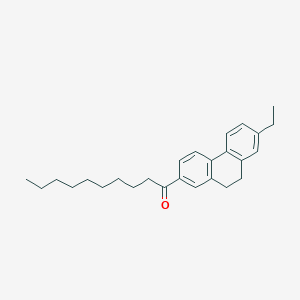
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
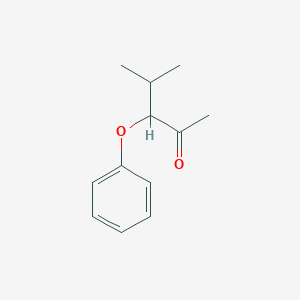

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
